molecular formula C18H17ClN2O B156603 Clazolam CAS No. 10171-69-4

Clazolam

Numéro de catalogue B156603
Numéro CAS: 10171-69-4
Poids moléculaire: 312.8 g/mol
Clé InChI: YAQKGZXXQNKEET-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clazolam is a benzodiazepine derivative that was first synthesized in Japan in the early 1970s. It is a potent anxiolytic and sedative-hypnotic drug that has been widely used in laboratory experiments to study the effects of benzodiazepines on the central nervous system. Clazolam has a unique chemical structure that gives it distinct pharmacological properties compared to other benzodiazepines.

Mécanisme D'action

Like other benzodiazepines, clazolam acts on the GABA-A receptor, which is an ionotropic receptor that mediates the inhibitory effects of the neurotransmitter GABA. Clazolam enhances the binding of GABA to the receptor, which increases the opening of chloride ion channels and hyperpolarizes the neuron. This results in a decrease in neuronal excitability and anxiolytic and sedative-hypnotic effects.
Biochemical and Physiological Effects
Clazolam has been shown to have potent anxiolytic and sedative-hypnotic effects in animal models. It has also been shown to have anticonvulsant and muscle relaxant effects. Clazolam has been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. In addition, clazolam has been shown to decrease the release of acetylcholine in the brain, which may contribute to its sedative effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using clazolam in laboratory experiments is its potency and selectivity for the GABA-A receptor. This allows researchers to study the effects of benzodiazepines on the central nervous system with a high degree of specificity. However, one limitation of using clazolam is its short half-life, which can make it difficult to study its long-term effects. In addition, clazolam can have variable effects depending on the species and strain of animal used, which can complicate the interpretation of results.

Orientations Futures

There are several future directions for the study of clazolam. One area of research is the development of new benzodiazepine derivatives with improved pharmacological properties. Another area of research is the study of the long-term effects of benzodiazepine use on the brain and behavior. Finally, the use of clazolam in combination with other drugs, such as opioids, could provide new insights into the mechanisms of drug interactions and the development of new treatments for pain and anxiety disorders.
Conclusion
Clazolam is a potent benzodiazepine derivative that has been widely used in laboratory experiments to study the effects of benzodiazepines on the central nervous system. Its unique chemical structure gives it distinct pharmacological properties compared to other benzodiazepines. Clazolam acts on the GABA-A receptor, which mediates the inhibitory effects of the neurotransmitter GABA. It has been shown to have potent anxiolytic and sedative-hypnotic effects in animal models and has been used to study the mechanisms of action of benzodiazepines. Clazolam has advantages and limitations for use in laboratory experiments, and there are several future directions for its study.

Applications De Recherche Scientifique

Clazolam has been widely used in laboratory experiments to study the effects of benzodiazepines on the central nervous system. It has been shown to have potent anxiolytic and sedative-hypnotic effects in animal models. In addition, clazolam has been used to study the mechanisms of action of benzodiazepines and their interactions with other neurotransmitter systems.

Propriétés

Numéro CAS

10171-69-4

Nom du produit

Clazolam

Formule moléculaire

C18H17ClN2O

Poids moléculaire

312.8 g/mol

Nom IUPAC

2-chloro-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one

InChI

InChI=1S/C18H17ClN2O/c1-20-16-7-6-13(19)10-15(16)18-14-5-3-2-4-12(14)8-9-21(18)11-17(20)22/h2-7,10,18H,8-9,11H2,1H3

Clé InChI

YAQKGZXXQNKEET-UHFFFAOYSA-N

SMILES

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl

SMILES canonique

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl

Autres numéros CAS

10171-69-4
10243-45-5
7492-29-7

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clazolam
Reactant of Route 2
Clazolam
Reactant of Route 3
Clazolam
Reactant of Route 4
Reactant of Route 4
Clazolam
Reactant of Route 5
Reactant of Route 5
Clazolam
Reactant of Route 6
Clazolam

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.